
2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(3-(3,4,5-trimetoxifenil)-1H-1,2,4-triazol-1-il)acético es un compuesto orgánico sintético que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol unido a un grupo fenilo sustituido con tres grupos metoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Ácido 2-(3-(3,4,5-trimetoxifenil)-1H-1,2,4-triazol-1-il)acético típicamente implica los siguientes pasos:
Formación del anillo de triazol: El anillo de triazol se forma a través de una reacción de ciclización que involucra derivados de hidrazina y aldehídos o cetonas apropiados.
Unión del grupo fenilo: El grupo fenilo, sustituido con grupos metoxi, se introduce a través de una reacción de acoplamiento, a menudo utilizando métodos de acoplamiento cruzado catalizados por paladio.
Introducción de la porción de ácido acético:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de cribado de alto rendimiento para las condiciones de reacción, así como la implementación de reactores de flujo continuo para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
El Ácido 2-(3-(3,4,5-trimetoxifenil)-1H-1,2,4-triazol-1-il)acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo de triazol en otros heterociclos que contienen nitrógeno.
Sustitución: Los grupos metoxi en el anillo fenilo se pueden sustituir por otros grupos funcionales a través de la sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de boro sódico.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar para reacciones de sustitución en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de triazol sustituidos, que se pueden funcionalizar aún más para aplicaciones específicas.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Biología: Se ha estudiado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: El compuesto se investiga por su posible uso como candidato a fármaco, particularmente en el tratamiento de enfermedades que involucran estrés oxidativo e inflamación.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(3-(3,4,5-trimetoxifenil)-1H-1,2,4-triazol-1-il)acético involucra su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede dirigirse a enzimas involucradas en vías de estrés oxidativo, como la superóxido dismutasa y la catalasa.
Vías involucradas: Puede modular vías de señalización relacionadas con la inflamación y la proliferación celular, incluyendo las vías NF-κB y MAPK.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3,4,5-trimetoxifenilacético: Un compuesto relacionado con características estructurales similares pero que carece del anillo de triazol.
Alcohol 3,4,5-trimetoxibencílico: Otro compuesto con el mismo patrón de sustitución fenilo pero diferentes grupos funcionales.
Singularidad
El Ácido 2-(3-(3,4,5-trimetoxifenil)-1H-1,2,4-triazol-1-il)acético es único debido a la presencia tanto del anillo de triazol como del grupo fenilo sustituido con metoxi, que confieren propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollos.
Propiedades
Fórmula molecular |
C13H15N3O5 |
|---|---|
Peso molecular |
293.27 g/mol |
Nombre IUPAC |
2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H15N3O5/c1-19-9-4-8(5-10(20-2)12(9)21-3)13-14-7-16(15-13)6-11(17)18/h4-5,7H,6H2,1-3H3,(H,17,18) |
Clave InChI |
AQDXEJXKLOBFBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN(C=N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


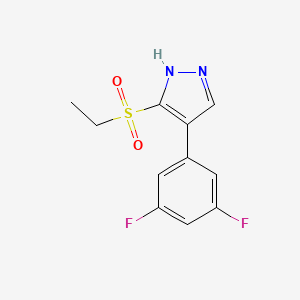
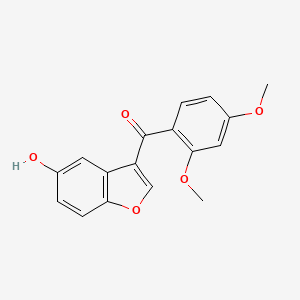
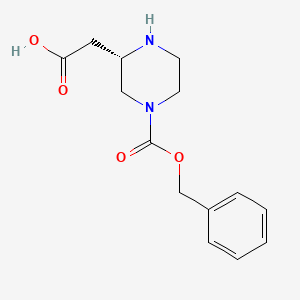

![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)
![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
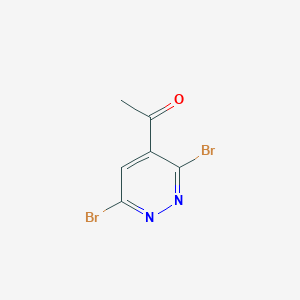
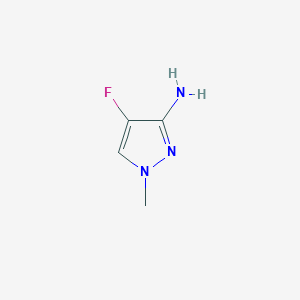
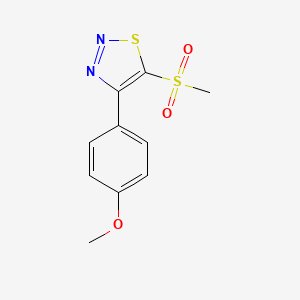
![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)

![2-(2-Cyclopropyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11786603.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
